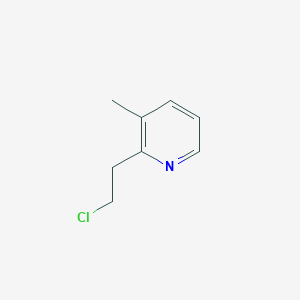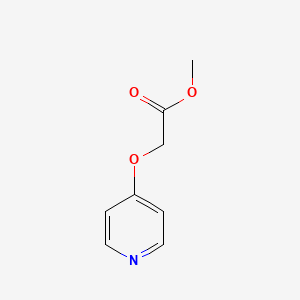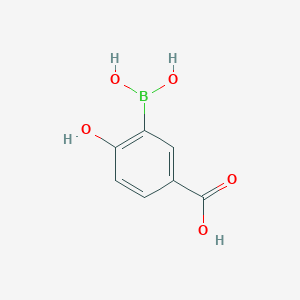
6,7-Dibromoquinoxaline-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dibromoquinoxaline-2,3-dicarbonitrile is a heterocyclic compound with the molecular formula C8H2Br2N4. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring. The presence of bromine atoms and nitrile groups in its structure makes it a valuable intermediate in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile typically involves the bromination of quinoxaline derivatives. One common method is the bromination of quinoxaline-2,3-dicarbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dibromoquinoxaline-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under anhydrous conditions.
Cyclization Reactions: Cyclization can be induced by heating the compound with appropriate reagents and catalysts.
Major Products Formed
Substitution Reactions: Products include substituted quinoxaline derivatives with various functional groups.
Reduction Reactions: Products include primary amines and other reduced derivatives.
Cyclization Reactions: Products include complex heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromoquinoxaline-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dibromoquinoxaline-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of bromine atoms and nitrile groups can enhance its binding affinity and specificity for these targets. The compound may also participate in redox reactions and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dibromoquinoxaline: Lacks the nitrile groups but shares the brominated quinoxaline core.
2,3-Dibromoquinoxaline: Similar structure but with bromine atoms at different positions.
6,7-Dibromonaphthalene-2,3-dicarbonitrile: A naphthalene derivative with similar functional groups.
Uniqueness
6,7-Dibromoquinoxaline-2,3-dicarbonitrile is unique due to the combination of bromine atoms and nitrile groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H2Br2N4 |
|---|---|
Molekulargewicht |
337.96 g/mol |
IUPAC-Name |
6,7-dibromoquinoxaline-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H2Br2N4/c11-5-1-7-8(2-6(5)12)16-10(4-14)9(3-13)15-7/h1-2H |
InChI-Schlüssel |
WLFSNEJEHOECSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12960377.png)

![3-(Trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B12960389.png)







![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)

